Thioether vs. Disulfide Linker Stability in Antibody-Drug Conjugates: Plasma Stability and In Vivo Efficacy
In a direct head-to-head comparison using the same antibody (BR64) and cytotoxic payload (doxorubicin), the thioether-linked conjugate (BR64-S-DOX) demonstrated superior in vivo antitumor efficacy relative to the disulfide-linked analog (BR64-SS-DOX) in human carcinoma xenograft models [1]. The increased stability of the thioether bridge prevented premature drug release in circulation, resulting in greater tumor delivery of biologically active doxorubicin. Although the study did not employ tert-butyl 2-(2-aminoethylthio)ethylcarbamate directly, it constitutes the definitive class-level evidence that constructs incorporating a thioether linkage—such as those derived from this compound—inherit a stability advantage over disulfide-based alternatives.
| Evidence Dimension | In vivo antitumor efficacy (human tumor xenograft) |
|---|---|
| Target Compound Data | Significantly greater tumor growth inhibition vs. unconjugated DOX (p < 0.05) |
| Comparator Or Baseline | BR64-SS-DOX (disulfide-linked): inferior efficacy; unconjugated DOX: minimal activity at equivalent doses |
| Quantified Difference | Thioether conjugate delivered more biologically active drug to tumors; disulfide conjugate showed poor stability and potency in vivo |
| Conditions | Athymic nude mice bearing antigen-expressing human carcinoma xenografts; single-dose i.v. administration |
Why This Matters
For procurement decisions, this demonstrates that a building block containing a thioether bridge enables construction of conjugates with pharmacologically relevant plasma stability, directly impacting therapeutic index.
- [1] Trail PA, Willner D, Lasch SJ, et al. Effect of linker variation on the stability, potency, and efficacy of carcinoma-reactive BR64-doxorubicin immunoconjugates. Cancer Res. 1997;57(1):100-105. View Source
